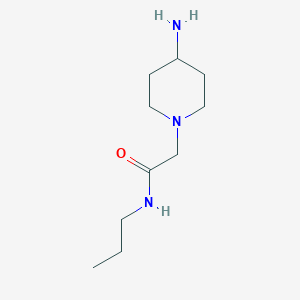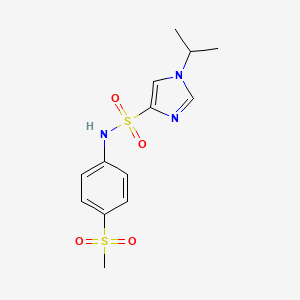![molecular formula C15H13ClN4O2 B2442980 N-(3-Chlorbenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-carboxamid CAS No. 1775378-09-0](/img/structure/B2442980.png)
N-(3-Chlorbenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines is a key step in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are key factors related to the cell transmembrane transport and other biological processes .Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Diese Verbindung hat eine signifikante antimycobakterielle Aktivität gezeigt. Zum Beispiel wurden N-(2-Methylbenzyl)-3-((2-Methylbenzyl)amino)pyrazin-2-carboxamid und N-(3,4-Dichlorbenzyl)-3-((3,4-Dichlorbenzyl)amino)pyrazin-2-carboxamid als die wirksamsten gegen Mycobacterium tuberculosis H37Rv gefunden, mit MIC = 12,5 μg·mL −1 .
Antibakterielle Aktivität
Die Verbindung zeigt auch antibakterielle Aktivität. Insbesondere wurde 3-Chlor-N-(2-Chlorbenzyl)pyrazin-2-carboxamid als die aktivste Verbindung gegen Staphylococcus aureus mit MIC = 7,81 μM und Staphylococcus epidermidis mit MIC = 15,62 μM gefunden .
Antifungale Aktivität
Einige Derivate der Verbindung haben eine antifungale Aktivität gezeigt. Die aktivste Verbindung gegen Trichophyton mentagrophytes, den am stärksten anfälligen Pilzstamm, der getestet wurde, war 5-Chlor-N-(3-Trifluormethylbenzyl)-pyrazin-2-carboxamid mit MIC = 15,62 µmol/L .
Photosynthese-inhibierende Aktivität
Bestimmte Derivate der Verbindung haben eine Photosynthese-inhibierende Aktivität in Spinatchloroplasten (Spinacia oleracea L.) gezeigt. Allerdings wurde für die meisten Verbindungen nur eine moderate oder schwache Aktivität festgestellt .
Interaktion mit EPR-Spektroskopie
Mittels EPR-Spektroskopie wurde festgestellt, dass bestimmte Derivate der Verbindung mit dem D · -Zwischenprodukt interagieren, d.h. mit dem Tyrosinradikal, das sich an der 161. Position am D2-Protein befindet, das auf der Donorseite von PS 2 vorkommt .
Antivirale Aktivitäten
Laut einigen Studien zeigten Pyrrolo[1,2-a]pyrazinderivate stärkere antibakterielle, antifungale und antivirale Aktivitäten .
Wirkmechanismus
Target of Action
The compound, also known as N-[(3-CHLOROPHENYL)METHYL]-6-METHYL-4-OXO-5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its potential biological activities, it can be inferred that the compound could have various effects at the molecular and cellular level, such as inhibiting kinase activity, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, and inhibiting tumor growth .
Safety and Hazards
While specific safety and hazard information for “N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is not available, it’s worth noting that most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
The cellular effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and change gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in laboratory settings are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in animal models are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is involved in are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with enzymes or cofactors .
Transport and Distribution
The transport and distribution of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide within cells and tissues are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEGGGHMPICJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)


![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)


![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)

